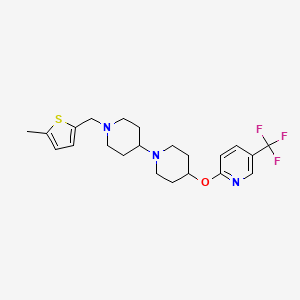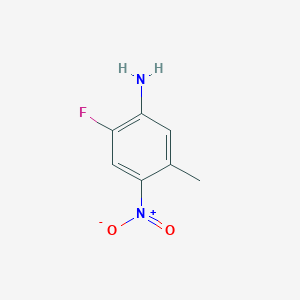![molecular formula C24H26N2O5S2 B2848924 methyl 3-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 683770-00-5](/img/structure/B2848924.png)
methyl 3-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of benzo[b]thiophene, which is a type of heterocyclic compound. Benzo[b]thiophene derivatives are known to exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It contains a benzo[b]thiophene core, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Attached to this core are a benzamido group and a cyclohexyl-N-methylsulfamoyl group.Applications De Recherche Scientifique
Medicinal Chemistry: Anti-Inflammatory Applications
Thiophene derivatives like our compound of interest have been studied for their potential anti-inflammatory properties. For instance, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug . The structural similarity suggests that methyl 3-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate could be explored for similar pharmacological activities.
Anesthetic Applications
Articaine, a 2,3,4-trisubstituent thiophene, is used as a dental anesthetic in Europe due to its role as a voltage-gated sodium channel blocker . The compound , with its thiophene core, may serve as a lead compound for the development of new anesthetic agents.
Anticancer Research
Thiophene derivatives exhibit a range of pharmacological properties, including anticancer activities . The specific structure of methyl 3-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate could be synthesized and screened for potential anticancer properties.
Material Science: Organic Semiconductors
Thiophene-mediated molecules play a significant role in the advancement of organic semiconductors . The benzothiophene core of the compound could be utilized in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . The compound could be investigated for its efficacy in protecting metals from corrosion, which is crucial in extending the life of metal components.
Antimicrobial Research
Thiophene compounds have shown antimicrobial properties . Methyl 3-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate could be part of studies to develop new antimicrobial agents to combat resistant strains of bacteria.
Antihypertensive and Anti-Atherosclerotic Research
Some thiophene derivatives are researched for their antihypertensive and anti-atherosclerotic effects . This compound could be a candidate for the synthesis of drugs aimed at treating cardiovascular diseases.
Forensic Chemistry & Toxicology
Compounds with a similar structure have been used as analytical reference standards in forensic chemistry and toxicology . The compound could be synthesized and used to create standards for drug testing and toxicological analysis.
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 3-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-26(17-8-4-3-5-9-17)33(29,30)18-14-12-16(13-15-18)23(27)25-21-19-10-6-7-11-20(19)32-22(21)24(28)31-2/h6-7,10-15,17H,3-5,8-9H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWVZIAJBADIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

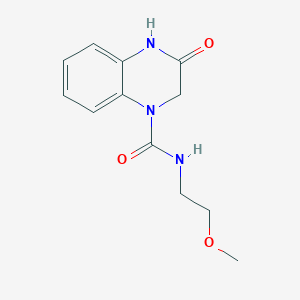
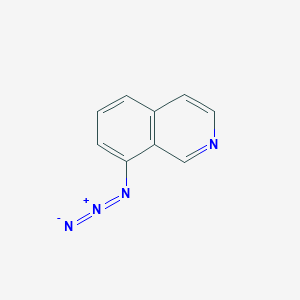
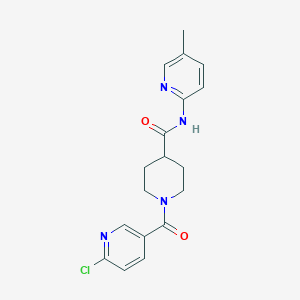
![N-benzyl-4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2848846.png)
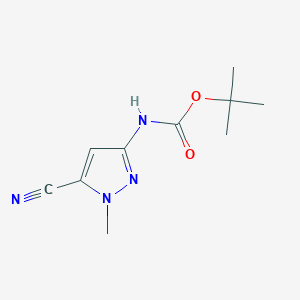
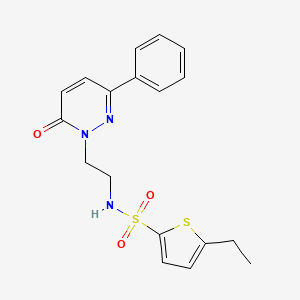
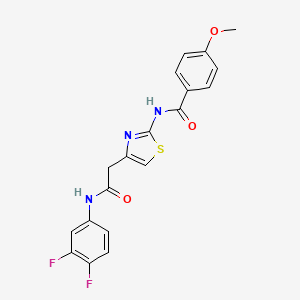
![7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2848852.png)
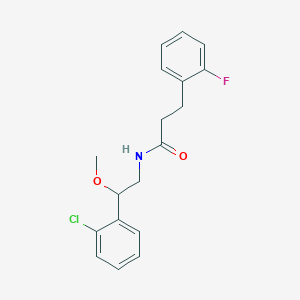
![4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2848857.png)
